molecular formula C5H12ClNS B6157301 (pyrrolidin-3-yl)methanethiol hydrochloride CAS No. 1420848-39-0

(pyrrolidin-3-yl)methanethiol hydrochloride

Cat. No. B6157301
CAS RN: 1420848-39-0
M. Wt: 153.7
InChI Key:
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Description

“(Pyrrolidin-3-yl)methanethiol hydrochloride” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .


Molecular Structure Analysis

The pyrrolidine ring in “this compound” is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity is also investigated, along with the structure–activity relationship (SAR) of the studied compounds .


Physical And Chemical Properties Analysis

The CAS Number of “this compound” is 1420848-39-0, and its molecular weight is 153.68 . The IUPAC Name is pyrrolidin-3-ylmethanethiol hydrochloride .

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising direction for future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (pyrrolidin-3-yl)methanethiol hydrochloride involves the reaction of pyrrolidine with chloromethyl methyl sulfide followed by treatment with hydrochloric acid.", "Starting Materials": [ "Pyrrolidine", "Chloromethyl methyl sulfide", "Hydrochloric acid" ], "Reaction": [ "Add chloromethyl methyl sulfide dropwise to pyrrolidine under stirring at room temperature.", "Heat the reaction mixture at 80°C for 4 hours.", "Cool the reaction mixture to room temperature and add hydrochloric acid.", "Stir the reaction mixture for 1 hour.", "Filter the resulting solid and wash with water.", "Dry the product under vacuum to obtain (pyrrolidin-3-yl)methanethiol hydrochloride." ] }

CAS RN

1420848-39-0

Molecular Formula

C5H12ClNS

Molecular Weight

153.7

Purity

95

Origin of Product

United States

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